3-Dimethylphosphoryl-3-phenylpropanoic acid
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Overview
Description
3-Dimethylphosphoryl-3-phenylpropanoic acid is an organic compound with the molecular formula C11H15O3P It is characterized by the presence of a dimethylphosphoryl group and a phenyl group attached to a propanoic acid backbone
Mechanism of Action
Target of Action
It is structurally similar to 3-phenylpropionic acid, which has been shown to interact with enzymes such as aspartate aminotransferase, aromatic-amino-acid aminotransferase, and aminotransferase . These enzymes play crucial roles in amino acid metabolism.
Mode of Action
The compound could potentially bind to the active sites of these enzymes, influencing their activity and altering the metabolic pathways they are involved in .
Biochemical Pathways
Research on 3-phenylpropionic acid, a structurally similar compound, suggests that it may influence pathways related to intestinal epithelial barrier function via ahr signaling . Additionally, it may also impact the Foxo3/NAD+ signaling pathway, promoting myotube hypertrophy .
Result of Action
Based on the effects of structurally similar compounds, it may enhance intestinal epithelial barrier function and promote myotube hypertrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylphosphoryl-3-phenylpropanoic acid typically involves the reaction of dimethylphosphoryl chloride with phenylpropanoic acid under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
3-Dimethylphosphoryl-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenylpropanoic acids.
Scientific Research Applications
3-Dimethylphosphoryl-3-phenylpropanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Lacks the dimethylphosphoryl group, resulting in different chemical properties and reactivity.
3-Dimethylphosphorylpropanoic acid: Lacks the phenyl group, affecting its biological activity and applications.
Uniqueness
3-Dimethylphosphoryl-3-phenylpropanoic acid is unique due to the presence of both the dimethylphosphoryl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
3-Dimethylphosphoryl-3-phenylpropanoic acid (CAS Number: 2470439-88-2) is an organic compound that has garnered attention in various fields, particularly in biochemistry and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C₁₁H₁₅O₃P
- Molecular Weight : 226.21 g/mol
- Functional Groups : Contains a dimethylphosphoryl group and a phenyl group attached to a propanoic acid backbone.
These structural elements contribute to its unique chemical reactivity and biological properties.
Research indicates that this compound may interact with various enzymes, influencing their activity. It is structurally similar to 3-phenylpropionic acid, which has been shown to affect enzymes such as:
- Aspartate Aminotransferase
- Aromatic-Amino-Acid Aminotransferase
- Aminotransferase
The compound may bind to the active sites of these enzymes, potentially altering metabolic pathways and enhancing intestinal epithelial barrier function through aryl hydrocarbon receptor (AhR) signaling pathways.
Therapeutic Potential
The compound has been explored for several therapeutic properties:
Table of Related Compounds and Their Activities
Compound | Biological Activity | Reference |
---|---|---|
3-Phenylpropionic Acid | Modulates enzyme activity | |
Dimethylphosphoryl Compounds | Anti-inflammatory effects | |
Phosphorylated Phenylacetic Acid | Potential anticancer activity |
Conclusion and Future Directions
This compound presents a promising avenue for research in biochemical applications and therapeutic development. Its ability to interact with key metabolic enzymes positions it as a potential candidate for further exploration in anti-inflammatory and anticancer therapies. Future studies should focus on detailed pharmacological evaluations and clinical trials to fully elucidate its biological activity and therapeutic potential.
Properties
IUPAC Name |
3-dimethylphosphoryl-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15O3P/c1-15(2,14)10(8-11(12)13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJNFEYMDILAHPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(CC(=O)O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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